3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid
Overview
Description
3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid is a heterocyclic compound that features a unique thieno[3,2-d][1,2,3]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound, often using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid: Lacks the isobutyl group, which may affect its reactivity and biological activity.
6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid: Similar structure but without the isobutyl group, leading to different chemical properties.
Uniqueness
The presence of both isobutyl and methyl groups in 3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid imparts unique steric and electronic properties, making it distinct from its analogs. These modifications can enhance its stability, reactivity, and potential biological activities.
Properties
IUPAC Name |
6-methyl-3-(2-methylpropyl)-4-oxothieno[3,2-d]triazine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-5(2)4-14-10(15)9-8(12-13-14)7(11(16)17)6(3)18-9/h5H,4H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZXELZMOCRAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C(=O)N(N=N2)CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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